molecular formula C4H10ClNO2 B1145521 trans-4-Aminotetrahydrofuran-3-ol hydrochloride CAS No. 215940-96-8

trans-4-Aminotetrahydrofuran-3-ol hydrochloride

Cat. No. B1145521
M. Wt: 103.123646
InChI Key:
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Description

Synthesis Analysis

The asymmetric synthesis of trans-4-aminotetrahydrofuran-3-ol derivatives has been successfully achieved through diastereoselective conjugate addition reactions. These methodologies provide a pathway to obtain the desired trans isomers with high diastereomeric and enantiomeric excess, demonstrating the compound's synthetic accessibility and relevance in stereoselective synthesis (Bunnage et al., 2004).

Molecular Structure Analysis

Structural characterization of homochiral homo-oligomers of related furanoid-β-amino acids, including trans-3-aminotetrahydrofuran derivatives, reveals distinct secondary structures influenced by the stereochemistry of the ring heteroatom. These structural insights are crucial for understanding the compound's conformational preferences and potential interactions in complex molecular assemblies (Pandey et al., 2011).

Chemical Reactions and Properties

Trans-4-Aminotetrahydrofuran-3-ol derivatives participate in various chemical reactions, showcasing their reactivity and functional group compatibility. Their involvement in forming complex structures through reactions such as annulation with aldehydes highlights their utility in synthesizing biologically relevant molecules with controlled stereochemistry (Benfatti, de Nanteuil, & Waser, 2012).

Scientific Research Applications

Asymmetric Synthesis and Stereoisomers

Trans-4-Aminotetrahydrofuran-3-ol hydrochloride has been utilized in the asymmetric synthesis of stereoisomers. Bunnage et al. (2004) demonstrated the diastereoselective conjugate addition in the synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, achieving high yields and enantiomeric excesses (Bunnage et al., 2004).

Synthesis and Transformation

Dekaris et al. (2010) explored novel routes to substituted aminotetrahydrofuran derivatives. Their method involved treating 3,6-dihydro-2H-1,2-oxazines with hydrochloric acid, leading to the formation of 4-benzylamino-5-hydroxy furanose derivatives, which are significant for selectin inhibition studies (Dekaris et al., 2010).

Reductive Coupling Processes

Wipf and Manojlovic (2011) developed a method involving the hydrozirconation of allenes and nitriles followed by transmetalation, leading to the production of functionalized homoallylic amines. This process also enabled the creation of 3-aminotetrahydrofurans (Wipf & Manojlovic, 2011).

Structural Characterization and Peptide Synthesis

Giri et al. (2012) focused on the synthesis and structural characterization of homochiral homo-oligomers of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids, contributing significantly to the understanding of their solution secondary structures (Giri et al., 2012).

DNA/RNA Binding Properties

Sriwarom et al. (2015) synthesized and examined the DNA/RNA binding properties of conformationally constrained Pyrrolidinyl PNA with a tetrahydrofuran backbone deriving from deoxyribose. This study highlighted the potential of these compounds in biomolecular interactions (Sriwarom et al., 2015).

Iron-catalyzed Annulation

Benfatti, de Nanteuil, and Waser (2012) introduced a method for the [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, catalyzed by iron trichloride. This process offers a stereoselective and atom economic access to valuable 2-aminotetrahydrofurans, important in the synthesis of RNA and DNA (Benfatti, de Nanteuil, & Waser, 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

(3R,4S)-4-aminooxolan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDJSOAVIFVIH-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739905
Record name (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-aminotetrahydrofuran-3-ol hydrochloride

CAS RN

215940-96-8, 190792-71-3
Record name 3-Furanol, 4-aminotetrahydro-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215940-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-4-Aminooxolan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-4-aminooxolan-3-ol hydrochloride
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